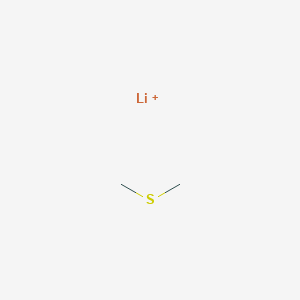
lithium;methylsulfanylmethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;methylsulfanylmethane is an organosulfur compound that features a sulfonyl functional group. It is a colorless solid and is known for its thermal stability and resistance to decomposition at elevated temperatures. This compound is commonly found in the atmosphere above marine areas and is used as a carbon source by airborne bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium;methylsulfanylmethane can be synthesized through the oxidation of dimethyl sulfoxide. The reaction involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of lithium from lithium-containing minerals such as spodumene and lepidolite. The lithium is then reacted with methylsulfanylmethane under high-temperature conditions to produce the final compound.
Chemical Reactions Analysis
Types of Reactions
Lithium;methylsulfanylmethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: It can be reduced to form sulfide derivatives.
Substitution: The compound can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogens: Chlorine, bromine, iodine.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Lithium;methylsulfanylmethane has a wide range of scientific research applications, including:
Chemistry: Used as a high-temperature solvent due to its thermal stability.
Biology: Acts as a carbon source for airborne bacteria in marine environments.
Medicine: Investigated for its potential anti-inflammatory and antioxidant effects.
Industry: Used in the production of high-performance materials and as a cutting agent for illicitly manufactured methamphetamine.
Mechanism of Action
The mechanism of action of lithium;methylsulfanylmethane involves its interaction with various molecular targets and pathways. It is known to:
Inhibit the activity of certain enzymes: involved in inflammatory processes.
Act as an antioxidant: by scavenging free radicals and reducing oxidative stress.
Modulate the activity of neurotransmitters: in the brain, which may contribute to its potential therapeutic effects in mood disorders.
Comparison with Similar Compounds
Lithium;methylsulfanylmethane is unique in its combination of thermal stability and biological activity. Similar compounds include:
Dimethyl sulfone:
Dimethyl sulfide: A related compound with different chemical and physical properties.
Dimethyl sulfate: Another related compound with distinct reactivity and applications.
This compound stands out due to its versatility in both industrial and biological applications, making it a valuable compound for various scientific research fields.
Properties
CAS No. |
127540-40-3 |
|---|---|
Molecular Formula |
C2H6LiS+ |
Molecular Weight |
69.1 g/mol |
IUPAC Name |
lithium;methylsulfanylmethane |
InChI |
InChI=1S/C2H6S.Li/c1-3-2;/h1-2H3;/q;+1 |
InChI Key |
PWBONMSNSYGJOW-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















